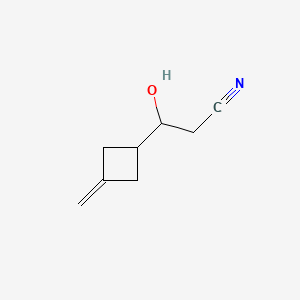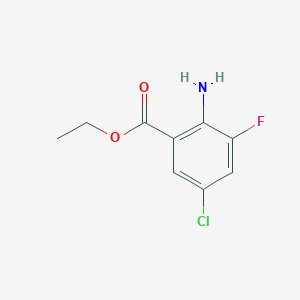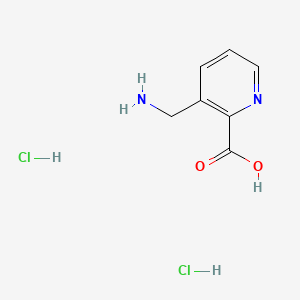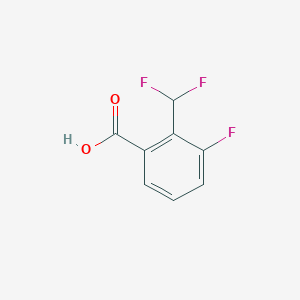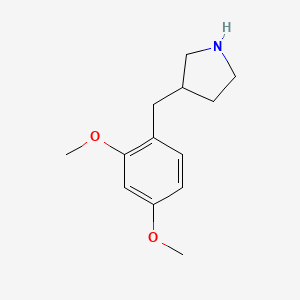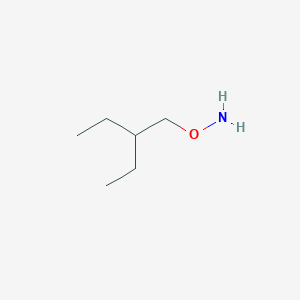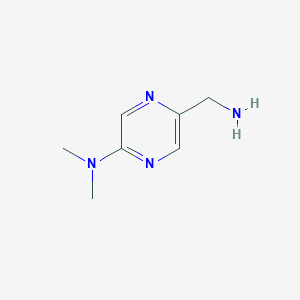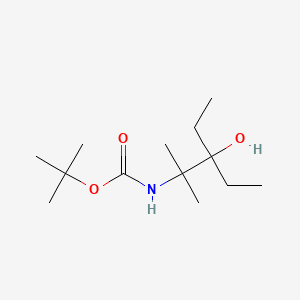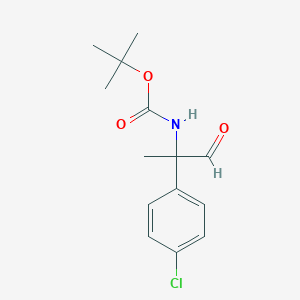
Tert-butyl 1-(4-chlorophenyl)-1-formylethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate is an organic compound with the molecular formula C11H14ClNO2. It is a derivative of carbamate and is often used in organic synthesis as a building block for more complex molecules. The compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with 4-chlorophenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate is used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for studying the effects of carbamate derivatives on biological systems .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to inhibit certain enzymes and receptors, making them potential candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. It is also used as an intermediate in the synthesis of various chemical products .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(4-chlorophenyl)carbamate
- tert-Butyl carbamate
- tert-Butyl N-(4-chlorobutyl)carbamate
Uniqueness
tert-Butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the carbamate group allows for interactions with biological targets .
Propiedades
Fórmula molecular |
C14H18ClNO3 |
|---|---|
Peso molecular |
283.75 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C14H18ClNO3/c1-13(2,3)19-12(18)16-14(4,9-17)10-5-7-11(15)8-6-10/h5-9H,1-4H3,(H,16,18) |
Clave InChI |
QQQRNYGDDXKYMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(C=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)
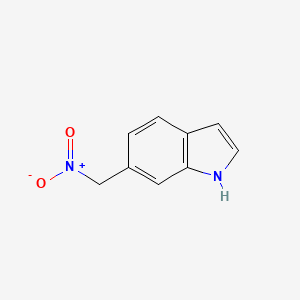

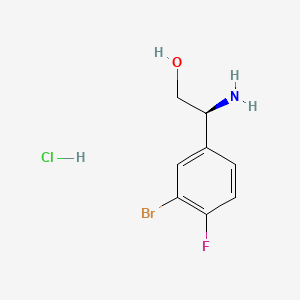
![Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13585156.png)
